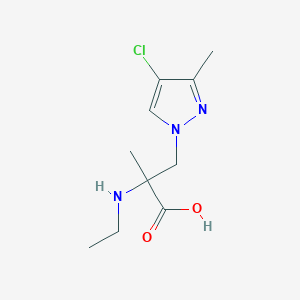
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chloro and methyl group, along with an ethylamino and methylpropanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1H-pyrazole and ethylamine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position on the pyrazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrazole ring may facilitate binding to enzymes or receptors, modulating their activity. The ethylamino and methylpropanoic acid moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)-2-methylpropanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(amino)-2-methylpropanoic acid
Uniqueness
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
属性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-12-10(3,9(15)16)6-14-5-8(11)7(2)13-14/h5,12H,4,6H2,1-3H3,(H,15,16) |
InChI 键 |
DKBLRIZEUIUTBA-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)(CN1C=C(C(=N1)C)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















